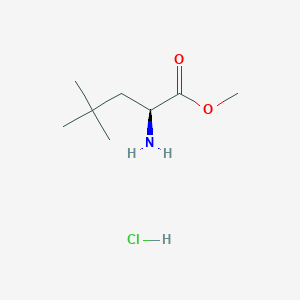
(S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride: is a chemical compound with the molecular formula C7H15NO2 · HCl. It is a derivative of L-alanine, where the amino group is protected by a tert-butyl group, and the carboxyl group is esterified with methanol. This compound is commonly used in organic synthesis and peptide synthesis due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride typically involves the esterification of L-alanine with methanol in the presence of a strong acid catalyst, followed by the protection of the amino group with tert-butyl chloride. The reaction conditions often include refluxing the mixture to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer higher efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol and other oxidized products.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: tert-Butyl alcohol, carbon dioxide.
Reduction: 3-tert-butyl-L-alanine.
Substitution: Various substituted alanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride is widely used in peptide synthesis as a protected amino acid. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its stability makes it an ideal candidate for such studies .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its protective groups ensure that the active sites of the peptides remain intact during synthesis .
Industry: In the industrial sector, it is used in the production of various fine chemicals and intermediates. Its reactivity and stability make it a valuable compound in large-scale chemical manufacturing .
Wirkmechanismus
The mechanism of action of (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the amino group from unwanted reactions, while the ester group allows for easy incorporation into peptide chains. The compound interacts with various enzymes and molecular targets during synthesis, ensuring the correct sequence and structure of the peptides .
Vergleich Mit ähnlichen Verbindungen
- L-alanine tert-butyl ester hydrochloride
- Glycine tert-butyl ester hydrochloride
- β-alanine tert-butyl ester hydrochloride
- L-phenylalanine tert-butyl ester hydrochloride
Uniqueness: (S)-Methyl2-amino-4,4-dimethylpentanoatehydrochloride is unique due to its specific combination of protective groups, which provide both stability and reactivity. This makes it particularly useful in peptide synthesis, where precise control over the reaction conditions is essential .
Eigenschaften
Molekularformel |
C8H18ClNO2 |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-4,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
BFKWVKIVRULWQS-RGMNGODLSA-N |
Isomerische SMILES |
CC(C)(C)C[C@@H](C(=O)OC)N.Cl |
Kanonische SMILES |
CC(C)(C)CC(C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















